3,3-Difluoroindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoroindoline is a fluorinated derivative of indoline, a nitrogen-containing heterocyclic compound.
Synthetic Routes and Reaction Conditions:
Chiral Phosphoric Acid-Catalyzed Transfer Hydrogenation: This method involves the transfer hydrogenation of 3,3-difluoro-3H-indoles using a chiral phosphoric acid as a Brønsted acid catalyst and Hantzsch ester as the hydrogen source.
Reduction of 3,3-Difluoro-2-Oxindoles: Another method involves the reduction of 3,3-difluoro-2-oxindoles using a borane tetrahydrofuran complex.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Types of Reactions:
Transfer Hydrogenation: The compound can also be obtained via transfer hydrogenation of 3,3-difluoro-3H-indoles using a chiral phosphoric acid catalyst and Hantzsch ester.
Common Reagents and Conditions:
Borane Tetrahydrofuran Complex: Used for the reduction of 3,3-difluoro-2-oxindoles.
Chiral Phosphoric Acid and Hantzsch Ester: Used for the transfer hydrogenation of 3,3-difluoro-3H-indoles.
Major Products Formed:
Scientific Research Applications
3,3-Difluoroindoline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry:
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of various fluorinated organic molecules.
Biological Studies: Fluorinated indoline derivatives have shown potential in biological studies due to their enhanced metabolic stability and interaction with biological targets.
Mechanism of Action
The mechanism of action of 3,3-difluoroindoline involves its interaction with specific molecular targets and pathways. . detailed studies on the specific molecular targets and pathways involved are limited.
Comparison with Similar Compounds
3-Fluoroindole: A fluorinated indole derivative with similar pharmacological properties.
3,3-Difluoro-2-Oxindole: A precursor in the synthesis of 3,3-difluoroindoline.
Uniqueness of this compound: this compound stands out due to its unique combination of two fluorine atoms at the 3-position, which significantly enhances its pharmacological activity and metabolic stability compared to other fluorinated indole derivatives .
Properties
Molecular Formula |
C8H7F2N |
---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
3,3-difluoro-1,2-dihydroindole |
InChI |
InChI=1S/C8H7F2N/c9-8(10)5-11-7-4-2-1-3-6(7)8/h1-4,11H,5H2 |
InChI Key |
GVYCBLDMDQASQW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2N1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.